REACTION_CXSMILES
|
OO.[CH:3]1[C:16]2[CH:15]=[CH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.C1C2C3=C4C(=CC=2)C=CC=C4C=CC3=CC=1.C(N=C=NC(C)C)(C)C.[C:42]([OH:45])(=O)[CH3:43].C1C=C2C3OC3C3C(C2=CC=1)=CC=CC=3>C(OCC)(=O)C>[CH:4]1[CH:5]=[C:6]2[CH:42]3[O:45][CH:43]3[C:9]3[C:8]4[C:7]2=[C:16]([CH:15]=[CH:14][C:13]=4[CH:12]=[CH:11][CH:10]=3)[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
carbodiimides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
arenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Name
|
arene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |